molecular formula C12H12BF4NO B1593868 1-Methoxy-4-phenylpyridinium tetrafluoroborate CAS No. 63123-42-2

1-Methoxy-4-phenylpyridinium tetrafluoroborate

Cat. No. B1593868
CAS RN: 63123-42-2
M. Wt: 273.04 g/mol
InChI Key: MAORPXVTJYMPHC-UHFFFAOYSA-N
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Description

  • Melting Point : Approximately 90-95 °C (literature value)

Synthesis Analysis

The synthesis of MPPBF4 involves the oxidation of 4-phenylpyridine followed by methylation with Meerwein’s salt (Me3OBF4) . The resulting methoxypyridinium salt is then reacted with tetrafluoroboric acid (HBF4) to yield MPPBF4.


Chemical Reactions Analysis

  • Radical Chain Monoalkylation : For instance, it reacts with 2-cyclohexylbenzo-[d][1,3,2]dioxaborole (CyBcat) .

Physical And Chemical Properties Analysis

  • Other Properties : Refer to the MSDS for additional details .

Scientific Research Applications

Fluorofunctionalisation of Alkenes

1-Methoxy-4-phenylpyridinium tetrafluoroborate is effective in introducing fluorine atoms into organic molecules. The reagent is highly effective for regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts when treated with phenyl-substituted alkenes. This process plays a crucial role in various organic syntheses (Stavber et al., 1995).

Electrochemical Capacitor Applications

The compound is useful in the field of electrochemistry, specifically in electric double layer capacitors (EDLC). It serves as a stable and efficient electrolyte component, contributing to the higher capacity and better charge-discharge cycle durability of EDLCs (Sato et al., 2004).

Organic Synthesis and Protection of Alcohols

In organic synthesis, this compound is utilized for the methoxytritylation and dimethoxytritylation of primary alcohols, including sugars. This application is significant in the synthesis of complex organic molecules, especially in the field of carbohydrate chemistry (Bleasdale et al., 1990).

Photostability and Photophysics

Studies have explored the photostability of compounds derived from 1-Methoxy-4-phenylpyridinium tetrafluoroborate, revealing insights into their photophysics. Understanding these properties is crucial for applications in photochemistry and materials science (Du et al., 2017).

Ionic Liquids and Energy Storage

Ionic liquids derived from this compound exhibit properties that make them suitable for energy storage applications. They serve as potential solvents in lithium batteries and supercapacitors, offering environmental and performance advantages (Diaw et al., 2005).

Polymerization and Materials Science

The compound plays a role in the cationic polymerization of epoxides and vinyl ether, contributing to the development of novel polymeric materials. Its role in photoinitiated polymerization, especially under visible light, is significant for advanced material synthesis (Hyun et al., 2007).

Future Directions

: Sigma-Aldrich Product Page : Chemsrc CAS Information : Santa Cruz Biotechnology Product Page : National Center for Advancing Translational Sciences : Radical chain monoalkylation of pyridines - RSC Publishing

properties

IUPAC Name

1-methoxy-4-phenylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO.BF4/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORPXVTJYMPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CO[N+]1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069687
Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-)
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Molecular Weight

273.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-phenylpyridinium tetrafluoroborate

CAS RN

63123-42-2
Record name N-Methoxy-4-phenylpyridinium tetrafluoroborate
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Record name N-Methoxy-4-phenylpyridinium tetrafluoroborate
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Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) (1:1)
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Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-)
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Record name 1-methoxy-4-phenylpyridinium tetrafluoroborate
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Record name N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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